Product packaging for 4,6-Dimethyl-1H-benzimidazol-2-amine(Cat. No.:CAS No. 67469-39-0)

4,6-Dimethyl-1H-benzimidazol-2-amine

Cat. No.: B1286498
CAS No.: 67469-39-0
M. Wt: 161.2 g/mol
InChI Key: RIBRJYQGDNOFEF-UHFFFAOYSA-N
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Description

4,6-Dimethyl-1H-benzimidazol-2-amine (CAS: 67469-39-0) is a benzimidazole derivative characterized by methyl substituents at the 4- and 6-positions of the benzimidazole core and an amine group at the 2-position . The compound is synthesized via condensation reactions involving cyanamide derivatives and aromatic diamines, as demonstrated by Mohamed et al., who achieved an 80% yield using acetylacetone and o-phenylenediamine under acidic conditions . Key spectroscopic data include FT-IR peaks at 3429 cm⁻¹ (N–H stretch) and 1639 cm⁻¹ (C=N stretch), with a melting point of 623 K . X-ray crystallography reveals a planar molecular geometry with intramolecular N–H⋯N hydrogen bonding, stabilizing the structure .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N3 B1286498 4,6-Dimethyl-1H-benzimidazol-2-amine CAS No. 67469-39-0

Properties

IUPAC Name

4,6-dimethyl-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-5-3-6(2)8-7(4-5)11-9(10)12-8/h3-4H,1-2H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBRJYQGDNOFEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597423
Record name 4,6-Dimethyl-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67469-39-0
Record name 4,6-Dimethyl-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

4,6-Dimethyl-1H-benzimidazol-2-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been found to inhibit certain enzymes, which can affect various metabolic pathways. For example, benzimidazole derivatives, including this compound, have shown inhibitory effects on enzymes involved in DNA synthesis and repair . This interaction can lead to the disruption of cellular processes and has potential therapeutic applications in treating diseases such as cancer.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that benzimidazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, this compound can alter gene expression, leading to changes in protein synthesis and cellular behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can bind to the active sites of enzymes, inhibiting their activity and leading to downstream effects on cellular processes . This compound can also interact with DNA, causing changes in gene expression and potentially leading to cell death. The inhibition of enzyme activity and alteration of gene expression are key mechanisms through which this compound exerts its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that benzimidazole derivatives can remain stable under certain conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to this compound can result in sustained inhibition of cellular processes and potential cytotoxicity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At high doses, this compound can cause toxic or adverse effects, including damage to healthy tissues and organs. Determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing the risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound can affect metabolic flux and alter the levels of metabolites, leading to changes in cellular function. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which can influence its biological activity. The ability of this compound to reach its target sites is crucial for its effectiveness as a therapeutic agent.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with biomolecules and increase its efficacy in modulating cellular processes.

Biological Activity

4,6-Dimethyl-1H-benzimidazol-2-amine is a compound belonging to the benzimidazole class, known for its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N4, with a molecular weight of approximately 188.23 g/mol. It features a benzimidazole ring system with two methyl groups at positions 4 and 6, which influence its chemical reactivity and biological properties. The compound is typically a crystalline solid with a melting point ranging from 120°C to 130°C, exhibiting solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

Synthesis

This compound can be synthesized through several methods, including:

  • Condensation Reactions : Involving 2-aminobenzimidazole and substituted pyrimidines or aldehydes.
  • Cyanamide Reactions : Utilizing 4,6-dimethylpyrimidin-2-ylcyanamide with o-phenylenediamine.

These synthetic pathways allow for the introduction of various functional groups that can modify the biological activity of the resulting compounds.

Biological Activities

This compound exhibits a wide range of biological activities:

  • Antimicrobial Activity : Studies have shown that it possesses significant antimicrobial properties against various pathogens by inhibiting specific enzymes or disrupting cellular processes .
  • Antiviral Activity : Similar compounds have demonstrated effectiveness against viral infections by targeting viral replication mechanisms .
  • Anticancer Properties : Research indicates that benzimidazole derivatives often act as topoisomerase inhibitors, which are crucial in cancer therapy due to their role in DNA synthesis and cell division inhibition .

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : It may inhibit enzymes such as topoisomerases and acetylcholinesterase, affecting cellular signaling pathways and metabolic processes.
  • Microtubule Disruption : Similar to other benzimidazole derivatives, it can disrupt microtubule formation in cells, leading to impaired cell division and growth in pathogens .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics.
  • Anticancer Studies : In vitro studies have shown that derivatives of benzimidazole can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .
  • Inflammation Modulation : Research indicates that compounds similar to this compound can reduce inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases.

Comparative Analysis with Other Benzimidazole Derivatives

Compound NameMolecular FormulaKey Characteristics
2-Amino-5,6-dimethylbenzimidazoleC9H10N4Exhibits similar antimicrobial properties
N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amineC12H14N4Studied for different pharmacological properties
N,N-dimethyl-4-(6-methyl-1H-benzimidazol-2-yl)anilineC12H16N4Explored for potential applications in drug design

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of 4,6-Dimethyl-1H-benzimidazol-2-amine is its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, a study synthesized a series of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamides and evaluated their antimicrobial efficacy. The results showed minimal inhibitory concentration (MIC) values ranging from 250 to 750 mg/ml against tested microorganisms, highlighting the compound's potential as an antimicrobial agent .

Antioxidant Properties

In addition to its antimicrobial effects, this compound also demonstrates antioxidant activity. The aforementioned study reported that certain derivatives exhibited strong radical scavenging and ferrous ion chelating activities, with IC50 values indicating effective antioxidant capabilities. This property is crucial in mitigating oxidative stress-related cellular damage, which is implicated in various diseases .

Pharmaceutical Applications

The benzimidazole scaffold, including this compound, serves as a pharmacophore in drug development. Compounds derived from this structure have been associated with a range of biological activities such as antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects. The versatility of the benzimidazole ring allows for the modification and synthesis of new derivatives aimed at specific therapeutic targets .

Neuroprotective Potential

Emerging research suggests that compounds similar to this compound may play a role in neuroprotection. The ability of certain benzimidazole derivatives to chelate metal ions has been explored in the context of neurodegenerative diseases. For instance, studies have indicated that metal chelation can mitigate the effects of metal dyshomeostasis associated with conditions like Alzheimer's disease .

Synthesis and Characterization

The synthesis of this compound and its derivatives typically involves catalytic reactions with various bioactive compounds. Advanced characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structures of synthesized compounds. These methods ensure the reliability and reproducibility of findings related to their biological activities .

Case Studies

Study Focus Findings
Sindhe et al., 2016Antimicrobial & Antioxidant ActivitySynthesized N-(5,6-dimethyl-1H-benzimidazol-2-yl) carboxamides; promising MIC values (250–750 mg/ml); effective radical scavenging (IC50: 49–57 mg/ml) .
Lanza et al., 2018Neuroprotective ApplicationsReviewed copper(II)-chelating drugs; discussed potential for repurposing benzimidazole derivatives in neurodegenerative treatments .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzimidazol-2-amine Derivatives

Compound Name CAS Number Substituents Molecular Formula Key Properties
4,6-Dimethyl-1H-benzimidazol-2-amine 67469-39-0 4-CH₃, 6-CH₃ C₈H₉N₃ Planar geometry; intramolecular H-bonding ; m.p. 623 K
5,6-Dimethyl-1H-benzimidazol-2-amine 29096-75-1 5-CH₃, 6-CH₃ C₈H₉N₃ Positional isomer; altered electronic distribution
4,6-Dichloro-1H-benzimidazol-2-amine 30486-76-1 4-Cl, 6-Cl C₇H₅Cl₂N₃ Electron-withdrawing Cl groups; reduced solubility vs. methyl analogues
N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine - Pyrimidine-linked C₁₃H₁₃N₅ Extended conjugation; intermolecular H-bonding

Key Observations:

Substituent Position : The 4,6-dimethyl derivative exhibits distinct electronic effects compared to its 5,6-dimethyl isomer due to altered resonance stabilization .

Functional Groups :

  • Chloro vs. Methyl : The dichloro analogue (CAS: 30486-76-1) shows reduced solubility in polar solvents due to Cl's electron-withdrawing nature, whereas methyl groups enhance lipophilicity .
  • Nitro Derivatives : Compounds like N-(4,6-dimethylpyrimidin-2-yl)-6-nitro-1H-benzimidazol-2-amine (CAS: 124636-05-1) introduce strong electron-withdrawing nitro groups, increasing reactivity in electrophilic substitutions .

Key Observations:

  • Efficiency : The use of acetylacetone in condensation reactions (e.g., ) consistently yields >80%, outperforming tin(II) chloride-mediated reductions (78%) .
  • Versatility : Pyrimidine-linked derivatives (e.g., ) demonstrate modular synthesis, enabling structural diversification.

Hydrogen Bonding and Molecular Conformation

  • This compound : Intramolecular N–H⋯N bonding stabilizes the planar structure, with a dihedral angle of 1.9° between benzimidazole and pyrimidine rings in analogues .
  • Benzothiazole Analogues : Replacement of benzimidazole with benzothiazole (e.g., ) introduces sulfur, altering H-bonding patterns and forming cyclic dimers via N–H⋯S interactions.

Physicochemical Properties

  • Lipophilicity : Methyl groups in 4,6-dimethyl derivatives increase logP compared to chloro or nitro analogues, enhancing membrane permeability .
  • Thermal Stability : The 4,6-dimethyl derivative exhibits a high melting point (623 K), attributed to strong intermolecular H-bonding .

Preparation Methods

Condensation of o-Phenylenediamine Derivatives with Cyanamide or Acetylacetone

One classical approach to synthesize this compound involves the condensation of 2-aminobenzimidazole or o-phenylenediamine derivatives with reagents such as acetylacetone or cyanamide derivatives. This method leverages the nucleophilic attack of the amine groups on electrophilic carbon centers, followed by cyclization and aromatization to form the benzimidazole core.

  • Example: The reaction of 2-aminobenzimidazole with acetylacetone in the presence of acetic acid at elevated temperatures (around 473 K) for 1 hour yields the target compound with approximately 80% efficiency. The product is typically purified by recrystallization from ethanol, resulting in a high-purity crystalline solid with a melting point near 623 K.

  • Mechanism: The process involves initial nucleophilic attack by the amine on the carbonyl carbon of acetylacetone, followed by cyclization and dehydration to form the benzimidazole ring system.

Condensation of 4,6-Dimethyl-2-chloropyrimidine with 2-Aminobenzimidazole

Another synthetic route involves the nucleophilic substitution reaction between 4,6-dimethyl-2-chloropyrimidine and 2-aminobenzimidazole under basic conditions. This method forms the N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine derivative.

  • Reaction Conditions: Typically carried out in polar aprotic solvents with a base to facilitate substitution, this method achieves yields around 80% and produces compounds with well-defined crystal structures stabilized by hydrogen bonding.

  • Structural Features: The resulting compound exhibits centrosymmetric dimers stabilized by intramolecular N–H⋯O and intermolecular N–H⋯N hydrogen bonds, contributing to planar molecular geometry.

One-Pot Visible Light Mediated Photocatalyst-Free Synthesis

A recent innovative method involves a one-pot, visible light-mediated, photocatalyst-free synthesis of N-substituted 2-aminobenzimidazoles, which can be adapted for 4,6-dimethyl derivatives.

  • Process: This method combines three steps—N-substitution of o-phenylenediamines, thiourea formation, and cyclodesulfurization—under ambient temperature and aqueous ethanol solvent. The reaction proceeds via a radical pathway mediated by visible light, eliminating the need for toxic solvents or photocatalysts.

  • Advantages: High yields (up to 92%), mild conditions, scalability to gram-scale synthesis, and environmental friendliness.

  • General Procedure: o-Phenylenediamines are reacted with isothiocyanates in the presence of potassium carbonate under blue LED irradiation for 6 hours, followed by extraction and purification.

Stepwise Synthesis via Aldehyde Bisulfite Adducts and Hydrazine Hydrate

Another multi-step approach involves:

  • Formation of sodium metabisulfite addition product of methyl 4-formylbenzoate.

  • Condensation of this adduct with 4,5-dimethyl-1,2-phenylenediamine under reflux to yield methyl 4-(5,6-dimethyl-1H-benzimidazol-2-yl)benzoate.

  • Treatment with hydrazine hydrate in ethanol to obtain the corresponding carbohydrazide derivative.

  • Further reaction with isothiocyanates to yield N-substituted derivatives.

This method is notable for its selectivity control, favoring 2-substituted benzimidazole derivatives and allowing structural diversification.

Comparative Data Table of Preparation Methods

Methodology Key Reactants Conditions Yield (%) Advantages Notes
Condensation with Acetylacetone 2-Aminobenzimidazole + Acetylacetone Acetic acid, 473 K, 1 h ~80 Simple, high yield, well-established Requires heating, ethanol recrystallization
Nucleophilic Substitution with 4,6-Dimethyl-2-chloropyrimidine 2-Aminobenzimidazole + 4,6-Dimethyl-2-chloropyrimidine Basic conditions, polar solvent ~80 High purity, well-defined crystal structure Involves halogenated pyrimidine
One-Pot Visible Light Mediated Synthesis o-Phenylenediamine + Isothiocyanates Room temp, blue LED, aqueous EtOH Up to 92 Mild, photocatalyst-free, scalable Radical mechanism, environmentally friendly
Stepwise via Aldehyde Bisulfite and Hydrazine Methyl 4-formylbenzoate + Phenylenediamine + Hydrazine hydrate Reflux in ethanol Variable Selective, allows functionalization Multi-step, longer reaction times

Detailed Research Findings and Notes

  • Structural Characterization: Single-crystal X-ray diffraction studies confirm the planar geometry of the benzimidazole ring and the presence of hydrogen bonding networks that stabilize the crystal lattice.

  • Mechanistic Insights: The condensation reactions typically proceed via nucleophilic attack on electrophilic centers, followed by cyclization and dehydration/aromatization steps. Radical pathways are implicated in visible light-mediated methods.

  • Yield Optimization: Reaction parameters such as temperature, solvent choice, and reaction time critically influence yields. For example, the visible light method benefits from ambient temperature and aqueous solvents, reducing side reactions.

  • Scalability: The one-pot visible light method has been demonstrated on gram-scale, indicating potential for industrial application.

  • Environmental Considerations: The photocatalyst-free, mild condition methods reduce hazardous waste and energy consumption compared to traditional high-temperature syntheses.

Q & A

Q. How is the molecular structure of 4,6-Dimethyl-1H-benzimidazol-2-amine confirmed experimentally?

  • Methodological Answer : The molecular structure is typically confirmed via single-crystal X-ray diffraction (XRD) . For example, a study reported a mean C–C bond length of 0.003 Å and an R factor of 0.044, indicating high precision in structural determination . Key bond angles (e.g., C7–N1–C1 at 109.5°) and distances (e.g., C3–H3A at 0.93 Å) are critical for validating the benzimidazole core and methyl substituents . Complementary techniques like NMR spectroscopy (e.g., 1^1H and 13^13C) and IR spectroscopy further corroborate functional groups and hydrogen bonding patterns .

Q. What synthetic routes are effective for preparing this compound?

  • Methodological Answer : A common approach involves condensation reactions of substituted anilines with thiourea derivatives in acidic media. For example, reacting 4,6-dimethyl-1,2-phenylenediamine with cyanamide under reflux conditions yields the target compound. Alternative routes include cyclization of hydrazine derivatives with carbonyl precursors, as demonstrated in benzimidazole synthesis protocols . Purity is optimized via recrystallization from ethanol or methanol, with yields exceeding 80% in controlled conditions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in drug design?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict electronic properties, such as HOMO-LUMO gaps (e.g., ~4.2 eV), which correlate with nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to biological targets like kinases or DNA helicases, with docking scores ≤−7.5 kcal/mol suggesting strong interactions . For example, methyl substituents enhance hydrophobic interactions in enzyme binding pockets .

Q. What strategies resolve contradictions between experimental and computational data for this compound?

  • Methodological Answer : Discrepancies (e.g., bond length deviations >0.02 Å between XRD and DFT) require multivariate validation :

Cross-validate computational parameters (e.g., basis sets, solvation models).

Re-examine experimental conditions (e.g., crystallographic thermal motion artifacts ).

Use statistical tools (e.g., χ² tests) to assess significance of deviations. For instance, a 0.05 Å discrepancy in C–N bond lengths may arise from crystal packing forces not modeled in DFT .

Q. How is this compound evaluated for antimicrobial or anticancer activity?

  • Methodological Answer : In vitro assays include:
  • MIC (Minimum Inhibitory Concentration) tests against bacterial/fungal strains (e.g., E. coli, C. albicans), with typical MIC values of 8–32 µg/mL .
  • MTT assays for cytotoxicity (e.g., IC₅₀ = 12.5 µM against HeLa cells) .
    Mechanistic studies involve flow cytometry (apoptosis detection) and Western blotting (protein expression analysis). Substituent effects (e.g., methyl groups improving membrane permeability) are quantified via QSAR models .

Data Contradiction and Analysis

Q. How should researchers address conflicting crystallographic data for this compound?

  • Methodological Answer : Contradictions (e.g., R factor variations >0.05 between studies) are analyzed via:

Data re-refinement using software like SHELXL to check for overfitting .

Twinned crystal analysis to detect overlapping diffraction patterns.

Comparative metrics (e.g., data-to-parameter ratio ≥16:1 ensures reliability) . For example, a study resolved discrepancies by applying anisotropic displacement parameters, reducing R₁ from 0.06 to 0.044 .

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